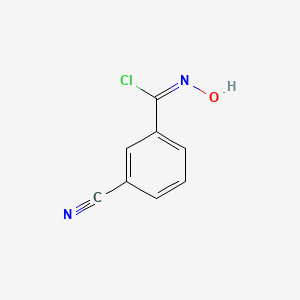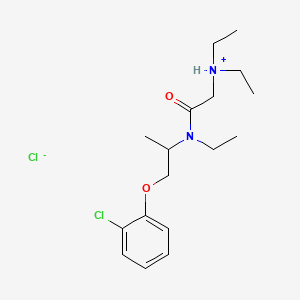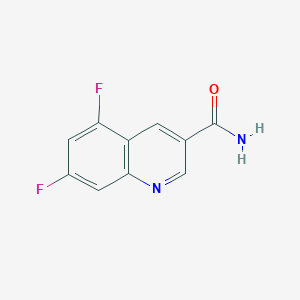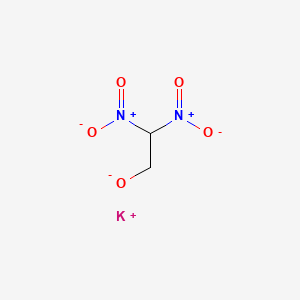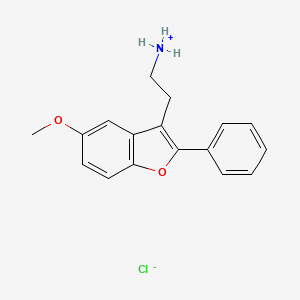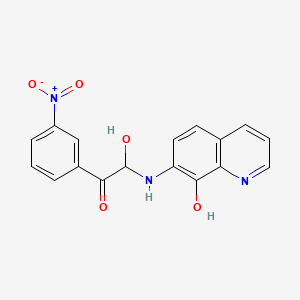
2-Hydroxy-2-((8-hydroxy-7-quinolyl)amino)-3'-nitroacetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-2-((8-hydroxy-7-quinolyl)amino)-3’-nitroacetophenone is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-((8-hydroxy-7-quinolyl)amino)-3’-nitroacetophenone typically involves multi-step organic reactions. One common method includes the condensation of 8-hydroxyquinoline with 3’-nitroacetophenone under basic conditions, followed by the introduction of a hydroxy group at the 2-position through a hydroxylation reaction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-2-((8-hydroxy-7-quinolyl)amino)-3’-nitroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The hydroxy and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amino-substituted compounds, and various substituted phenols. These products can be further utilized in different chemical and industrial applications.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-2-((8-hydroxy-7-quinolyl)amino)-3’-nitroacetophenone has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions and as an inhibitor of certain enzymes.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-2-((8-hydroxy-7-quinolyl)amino)-3’-nitroacetophenone involves its interaction with molecular targets such as enzymes and metal ions. The compound can chelate metal ions through its quinoline and hydroxy groups, affecting the activity of metalloenzymes. Additionally, its nitro group can undergo redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage in microbial and cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxy-2-((8-hydroxyquinolin-7-yl)amino)-1-(4-nitrophenyl)ethanone
- 2-Hydroxy-2-((8-hydroxy-7-quinolyl)amino)-4’-phenylacetophenone
Uniqueness
Compared to similar compounds, 2-Hydroxy-2-((8-hydroxy-7-quinolyl)amino)-3’-nitroacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of hydroxy, nitro, and quinoline groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
26866-70-6 |
|---|---|
Molekularformel |
C17H13N3O5 |
Molekulargewicht |
339.30 g/mol |
IUPAC-Name |
2-hydroxy-2-[(8-hydroxyquinolin-7-yl)amino]-1-(3-nitrophenyl)ethanone |
InChI |
InChI=1S/C17H13N3O5/c21-15(11-3-1-5-12(9-11)20(24)25)17(23)19-13-7-6-10-4-2-8-18-14(10)16(13)22/h1-9,17,19,22-23H |
InChI-Schlüssel |
GJOHBVXGLOXPBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C(NC2=C(C3=C(C=CC=N3)C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


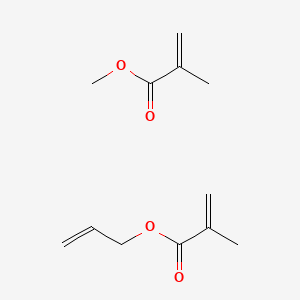
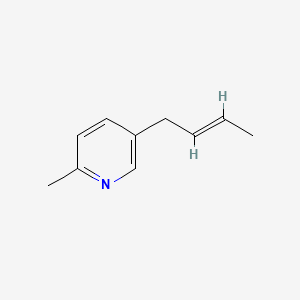

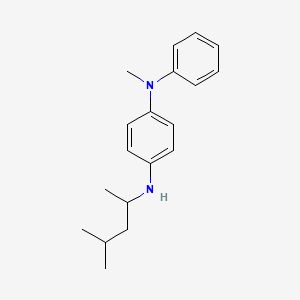

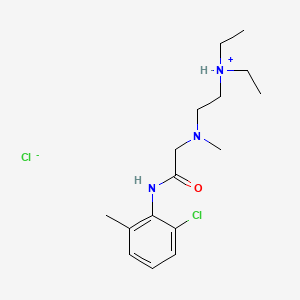
![[1,1-Biphenyl]-2-ol,4-methoxy-6-methyl-](/img/structure/B13741440.png)


